molecular formula C20H29N5O B7060351 3-ethoxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]spiro[3.5]nonan-1-amine

3-ethoxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]spiro[3.5]nonan-1-amine

Cat. No.: B7060351
M. Wt: 355.5 g/mol
InChI Key: AOIZIAQGTWJLKS-UHFFFAOYSA-N
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Description

3-ethoxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]spiro[35]nonan-1-amine is a complex organic compound characterized by its unique spiro structure, which includes a nonane ring fused with a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]spiro[3.5]nonan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spiro Nonane Core: This step involves the cyclization of a suitable precursor to form the spiro nonane structure.

    Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cycloaddition reaction, often using azide and nitrile precursors under specific conditions.

    Ethoxylation: The ethoxy group is introduced through an etherification reaction, typically using ethanol and an acid catalyst.

    Amine Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]spiro[3.5]nonan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine or ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives, such as ketones or carboxylic acids.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Substitution: Substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

3-ethoxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]spiro[3.5]nonan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]spiro[3.5]nonan-1-amine involves its interaction with specific molecular targets. The tetrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The spiro structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]spiro[3.5]octan-1-amine
  • 3-ethoxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]spiro[3.5]decane-1-amine

Uniqueness

3-ethoxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]spiro[35]nonan-1-amine is unique due to its specific spiro nonane structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-ethoxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]spiro[3.5]nonan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O/c1-3-26-18-14-17(20(18)12-8-5-9-13-20)21-15(2)19-22-23-24-25(19)16-10-6-4-7-11-16/h4,6-7,10-11,15,17-18,21H,3,5,8-9,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIZIAQGTWJLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCCCC2)NC(C)C3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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